molecular formula C26H25NO4 B8178283 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid

Cat. No.: B8178283
M. Wt: 415.5 g/mol
InChI Key: FNXXQNGLPFUMPW-XMMPIXPASA-N
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid is a chiral, Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . Key structural features include:

  • Phenyl substituent: The 4-phenyl group introduces hydrophobicity, which can influence peptide solubility and interactions with biological targets.
  • Chirality: The (R)-configuration at the α-carbon ensures stereochemical integrity in synthetic peptides.

This compound is primarily used in peptide synthesis and medicinal chemistry for constructing unnatural amino acid residues. Its applications span drug discovery, biochemical probes, and biomaterials .

Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-27(24(25(28)29)16-15-18-9-3-2-4-10-18)26(30)31-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,28,29)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXXQNGLPFUMPW-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid typically involves the protection of the amino group using the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives .

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of amino groups. This property makes it an essential tool in peptide synthesis, where it helps in the stepwise assembly of peptide chains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key analogues and their structural/functional differences:

Compound Name CAS Number Key Substituents Molecular Formula Optical Activity ([α]D) Key Applications Reference
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid N/A* Methylamino, 4-phenyl C₂₆H₂₃NO₄ Not reported Peptide synthesis, drug discovery
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid 2044710-58-7 Methylamino, 4-methoxy-4-oxo C₂₁H₂₁NO₆ Not reported SPPS, enzyme inhibitors
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid 401916-49-2 Amino, 4-(tert-butyl)phenyl C₂₉H₃₁NO₄ Not reported Hydrophobic peptide design
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid 2543-29-5 Amino, benzyloxy-methyl C₂₈H₂₈N₂O₅ Not reported Branched peptide synthesis
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid 616867-28-8 Amino, 2,3-dimethyl C₂₁H₂₃NO₄ Not reported Conformationally constrained peptides
Key Observations:

Substituent Effects: The 4-phenyl group in the target compound enhances hydrophobicity compared to analogues with methoxy or tert-butyl groups . Methylamino vs. Chirality: The (R)-configuration distinguishes it from (S)-enantiomers like CAS 2044710-58-7, which may exhibit different biological activities .

Synthetic Performance :

  • Compounds with branched alkyl groups (e.g., 2,3-dimethyl in CAS 616867-28-8) show higher synthetic yields (95–98%) compared to polar derivatives like CAS 2543-29-5 (30–89%) .
  • Optical purity varies significantly: (S)-enantiomers in exhibit [α]D values ranging from −11.3 to +2.3, influenced by side-chain bulkiness .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-phenylbutanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structural characteristics, and relevant case studies.

Structural Characteristics

The compound features a fluorenyl moiety which enhances its interaction with biological membranes, thereby improving cellular uptake and bioavailability. This structural element is crucial for its pharmacological effects, influencing various biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Biological Activity Description
Anti-inflammatory Effects The compound exhibits significant anti-inflammatory properties, potentially modulating cytokine production and immune responses.
Antimicrobial Activity Similar compounds have shown inhibition against bacterial growth, indicating potential applications in treating infections.
Neuroprotective Effects Analogous structures have been studied for their neuroprotective capabilities, suggesting a role in the treatment of neurodegenerative diseases.
Cancer Therapeutics The ability to modulate signaling pathways involved in tumor growth positions this compound as a candidate for cancer therapy.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationships (SAR):

  • Interaction with Enzymes : The fluorenyl group may enhance binding affinity to specific enzymes involved in inflammatory and cancer pathways.
  • Membrane Permeability : Its structural design allows for better penetration through lipid membranes, facilitating higher bioavailability and efficacy.
  • Cytokine Modulation : The compound may influence the production of pro-inflammatory cytokines, thereby reducing inflammation.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Anti-inflammatory Research : A study demonstrated that derivatives of this compound significantly reduced inflammation markers in vitro and in vivo models, suggesting its utility in treating chronic inflammatory conditions .
  • Antimicrobial Studies : Research on structurally similar compounds indicated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, supporting the hypothesis that (R)-2 may exhibit similar properties .
  • Cancer Treatment Exploration : Preliminary findings suggest that this compound can inhibit cell proliferation in various cancer cell lines by interfering with growth factor signaling pathways .

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